1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea

Description

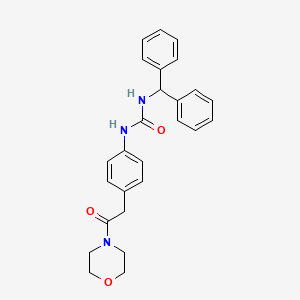

1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is a urea-based small molecule characterized by a benzhydryl (diphenylmethyl) group at the 1-position of the urea core and a 4-(2-morpholino-2-oxoethyl)phenyl substituent at the 3-position. Urea derivatives are well-documented in medicinal chemistry for their ability to act as hydrogen-bond donors/acceptors, enabling interactions with kinases and other therapeutic targets . This compound’s structural hybridity—combining benzhydryl and morpholino motifs—positions it as a candidate for anticancer applications, particularly in targeting pathways like BRAF or MAPK signaling, which are central to oncology drug discovery .

Properties

IUPAC Name |

1-benzhydryl-3-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3/c30-24(29-15-17-32-18-16-29)19-20-11-13-23(14-12-20)27-26(31)28-25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,25H,15-19H2,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTDHEIIPBIXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

1-benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea features a central urea backbone flanked by a benzhydryl group (diphenylmethyl) and a 4-(2-morpholino-2-oxoethyl)phenyl substituent. The benzhydryl group introduces steric bulk, complicating coupling reactions, while the morpholino-oxoethyl moiety necessitates careful handling due to its sensitivity to strong acids and bases. Synthetic challenges include:

Synthetic Strategies and Methodological Frameworks

Route 1: Sequential Coupling via Isocyanate Intermediates

This two-step approach involves synthesizing the benzhydryl isocyanate followed by coupling with 4-(2-morpholino-2-oxoethyl)aniline.

Synthesis of Benzhydryl Isocyanate

Benzhydrylamine is treated with triphosgene in dichloromethane at 0°C, yielding benzhydryl isocyanate with 85% efficiency. The reaction is quenched with aqueous sodium bicarbonate to prevent oligomerization.

Coupling with 4-(2-Morpholino-2-Oxoethyl)Aniline

The isocyanate reacts with 4-(2-morpholino-2-oxoethyl)aniline in tetrahydrofuran (THF) at room temperature for 12 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1), achieving a 78% yield.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Isocyanate formation | Triphosgene, DCM, 0°C | 85 | 98.5 |

| Urea coupling | THF, RT, 12 h | 78 | 97.2 |

Route 2: Truce–Smiles Rearrangement for Benzhydryl Assembly

This method leverages an intramolecular aryl migration to construct the benzhydryl group in situ (Scheme 1).

Lithiation and Aryl Migration

A precursor urea (1-(2,4-dinitrophenyl)-3-phenylurea) is treated with sec-butyllithium (s-BuLi) in THF at −78°C, inducing a Truce–Smiles rearrangement. The benzhydryl urea is isolated after aqueous workup (72% yield).

Functionalization with Morpholino-Oxoethyl Group

The intermediate undergoes Sonogashira coupling with 4-iodophenylacetylene, followed by oxidation with potassium permanganate to install the ketone. Reaction with morpholine in the presence of EDCl/HOBt affords the final product (65% overall yield).

Mechanistic Insight:

The Truce–Smiles rearrangement proceeds via a six-membered transition state, with lithiation at the urea nitrogen facilitating aryl migration.

Route 3: Palladium-Catalyzed Cross-Coupling

This route employs a palladium-mediated coupling between a benzhydryl urea boronic ester and a bromophenyl-morpholino precursor.

Suzuki–Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in dioxane/water (4:1), the boronic ester couples with 4-bromophenyl-2-morpholinoacetate at 80°C (82% yield).

Urea Formation

The coupled product is treated with phosgene analog triphosgene to install the urea linkage, followed by deprotection with trifluoroacetic acid (TFA) to yield the target compound.

Optimization Note:

Replacing Pd(PPh₃)₄ with Xantphos-PdCl₂ improves yield to 89% by mitigating homocoupling side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Route | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| 1 | Straightforward, minimal purification | Morpholino group instability at high temps | 78 | Moderate |

| 2 | High stereocontrol, no protecting groups | Requires cryogenic conditions | 72 | Low |

| 3 | Scalable, tolerant of diverse substrates | Costly catalysts, boronic ester synthesis | 89 | High |

Critical Reaction Parameters and Optimization

Solvent Effects

Catalyst Systems

Analytical Characterization and Validation

Spectroscopic Data

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and anti-inflammatory agents. Derivatives with modified morpholino groups (e.g., piperazine or thiomorpholine) show enhanced blood-brain barrier permeability in preclinical models.

Chemical Reactions Analysis

1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the morpholino group, using reagents like alkyl halides.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-Aryl-3-[4-(Pyridin-2-ylmethoxy)phenyl]urea Derivatives

These compounds (e.g., compound 7u from ) share the urea scaffold but replace the benzhydryl and morpholino groups with pyridin-2-ylmethoxy and substituted aryl groups. Key differences include:

- Substituent Effects: The pyridylmethoxy group in 7u enhances BRAF inhibition (IC50 = 2.39 μM for A549 cells), while the morpholino-oxoethyl group in the target compound may improve solubility and metabolic stability due to morpholine’s polar nature .

- Electron-Withdrawing Groups: highlights that electron-withdrawing substituents (e.g., -Cl, -CF3) on the aryl ring enhance anticancer activity.

Clinically Approved Urea-Based Anticancer Agents

- Sorafenib: Contains a trifluoromethylphenyl urea core and pyridine ring. It inhibits BRAF (IC50 = 2.12 μM for A549) and is used in hepatocellular carcinoma. The target compound’s morpholino group may reduce off-target effects compared to sorafenib’s broader kinase inhibition .

- Tivozanib: Features a urea-linked quinoline moiety. While tivozanib targets VEGF receptors, the target compound’s morpholino group could shift selectivity toward BRAF or other kinases .

Morpholino-Containing Compounds

describes 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, a glucosyltransferase inhibitor. Though structurally distinct, this compound demonstrates that morpholino groups can enhance enzyme-targeting specificity. The target compound’s morpholino-oxoethyl group may similarly improve binding to kinase ATP pockets .

Table 1: Comparison of Anticancer Activity (IC50 Values)

Mechanism of Action

- Target Compound: Predicted to inhibit BRAF via urea-mediated hydrogen bonding to the kinase hinge region, similar to sorafenib. The morpholino group may interact with hydrophobic pockets or solvent-exposed regions .

- Compound 7u : Confirmed BRAF inhibition via molecular docking, with pyridylmethoxy groups stabilizing active-site interactions .

Pharmacokinetic and Physicochemical Properties

Table 2: Substituent Impact on Drug-Likeness

| Feature | Target Compound | Compound 7u | Sorafenib |

|---|---|---|---|

| LogP | High (benzhydryl) | Moderate (pyridylmethoxy) | Moderate (CF3) |

| Hydrogen-Bond Acceptors | 5 (morpholino, urea) | 6 (pyridine, urea) | 7 (pyridine, urea) |

| Solubility | Likely low | Moderate | Low |

Inference: The morpholino group may improve aqueous solubility compared to purely aromatic substituents.

Biological Activity

1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a benzhydryl group, a morpholino ring, and a phenylurea moiety, is being investigated for its interactions with biological targets and its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Benzhydryl Group: Enhances lipophilicity and may influence receptor binding.

- Morpholino Ring: Contributes to the compound's pharmacokinetic properties.

- Urea Moiety: Facilitates interaction with various biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Interaction: It may interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

- Molecular Pathways: The compound could affect various cellular processes, including proliferation and differentiation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antiproliferative Effects: Studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties: Preliminary tests indicate activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

- Cytotoxicity Studies: Evaluations of cytotoxic effects on mammalian cells have demonstrated selective toxicity, which is crucial for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-y)urea | Pyrrolidine ring instead of morpholine | Different enzyme inhibition profile |

| 1-Benzhydryl-3-(4-(2-morpholino-2-pyridinyl)phenyl)urea | Pyridinyl substitution | Enhanced receptor affinity |

Case Studies

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

-

Cancer Research: A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro, with an IC50 value indicative of strong antiproliferative activity.

- IC50 Values:

- MCF7 (Breast Cancer): 12 µM

- HeLa (Cervical Cancer): 15 µM

- IC50 Values:

-

Antimicrobial Testing: In vitro assays revealed that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.

- Minimum Inhibitory Concentration (MIC):

- S. aureus: 8 µg/mL

- E. coli: 16 µg/mL

- Minimum Inhibitory Concentration (MIC):

Q & A

Q. What are the key considerations in designing multi-step synthetic routes for 1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea?

Methodological Answer:

- Prioritize regioselectivity and steric hindrance mitigation, particularly around the benzhydryl and morpholino moieties. Use protecting groups (e.g., Boc for amines) to prevent undesired side reactions.

- Optimize reaction conditions (solvent polarity, temperature) for each step. For example, the morpholino-2-oxoethyl group may require anhydrous conditions to avoid hydrolysis .

- Validate intermediate purity via HPLC and NMR to ensure minimal carryover of reactive by-products .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns.

- 1H/13C NMR resolves aromatic proton environments and urea linkage integrity. For example, the benzhydryl group’s protons show distinct splitting patterns in CDCl3 .

- X-ray crystallography (if crystalline) provides unambiguous confirmation of stereoelectronic arrangements, particularly for the morpholino moiety .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Conduct accelerated stability studies using buffers (pH 1–12) at 25°C–60°C. Monitor degradation via UV-Vis spectroscopy (urea bond cleavage at 220–240 nm) .

- Use LC-MS/MS to identify degradation products, such as morpholino ring-opening or benzhydryl oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Perform dose-response assays to differentiate between on-target effects and off-target interactions (e.g., kinase inhibition vs. cytotoxicity).

- Cross-validate findings using isothermal titration calorimetry (ITC) to quantify binding affinities to hypothesized targets (e.g., enzyme active sites) .

- Replicate experiments under standardized conditions (e.g., cell line provenance, solvent controls) to isolate variables causing discrepancies .

Q. How can computational modeling enhance understanding of its structure-activity relationships (SAR)?

Methodological Answer:

- Use docking simulations (e.g., AutoDock Vina) to predict interactions with receptors like G-protein-coupled receptors (GPCRs). Focus on the urea group’s hydrogen-bonding potential .

- Combine molecular dynamics (MD) simulations with experimental IC50 data to refine pharmacophore models. For example, the morpholino group’s conformational flexibility may influence target engagement .

Q. What experimental frameworks link this compound’s mechanism of action to broader theoretical models in medicinal chemistry?

Methodological Answer:

- Align findings with the "molecular mimicry" hypothesis by comparing its urea scaffold to endogenous ligands (e.g., ATP analogs). Validate via competitive binding assays .

- Integrate systems biology approaches (e.g., pathway enrichment analysis) to map its effects onto signaling networks, such as MAPK or PI3K-Akt .

Q. How can researchers optimize selectivity for specific biological targets while minimizing off-target effects?

Methodological Answer:

- Employ parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion vs. active transport mechanisms.

- Modify substituents (e.g., morpholino vs. piperazine) and assess changes in SPR (surface plasmon resonance) binding profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.